molecular formula C17H28N2O B7929708 2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B7929708
M. Wt: 276.4 g/mol
InChI Key: RJKYNHGNVDGRTA-UHFFFAOYSA-N
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Description

2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound that features a pyrrolidine ring, an ethanol group, and a benzyl-isopropyl-amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 1,4-diketone, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Benzyl-Isopropyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl-isopropyl-amine under basic conditions.

    Attachment of the Ethanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield benzyl-isopropyl-amino-pyrrolidine-carboxylic acid.

Scientific Research Applications

2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter analogs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets. The benzyl-isopropyl-amino group can interact with receptors or enzymes, modulating their activity. The ethanol group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • 2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • 2-{2-[(Benzyl-propyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Uniqueness

2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-15(2)19(13-16-7-4-3-5-8-16)14-17-9-6-10-18(17)11-12-20/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKYNHGNVDGRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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